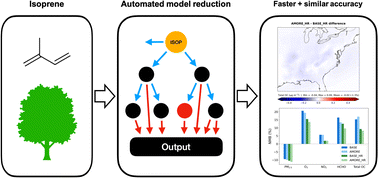Implementation and evaluation of the automated model reduction (AMORE) version 1.1 isoprene oxidation mechanism in GEOS-Chem†
Environmental Science: Atmospheres Pub Date: 2023-11-02 DOI: 10.1039/D3EA00121K
Abstract
Detailed chemical mechanisms are computationally challenging to include in large-scale chemical transport models such as GEOS-Chem. Employing a graph theory-based automated model reduction (AMORE) algorithm, we developed a new reduced (12 species and 23 reactions) gas-phase isoprene oxidation mechanism. We performed GEOS-Chem simulations for a full year (June 2018–May 2019) with the default (BASE) and AMORE version 1.1 isoprene mechanisms at 2° × 2.5° horizontal resolution globally and 0.25° × 0.3125° resolution over the eastern United States (EUS). Additionally, we conducted BASE and AMORE sensitivity simulations in which biogenic isoprene and anthropogenic emissions were sequentially set to zero in the model. For the entire year simulated, GEOS-Chem was faster by 10% in total and 25% in the chemical reaction solver (KPP) with the AMORE mechanism. Evaluating GEOS-Chem against surface observations from the Air Quality System (AQS) and Interagency Monitoring of Protected Visual Environments (IMPROVE) networks as well as satellite columns from the Tropospheric Monitoring Instrument (TROPOMI) and Cross-track Infrared Sounder (CrIS), our results show comparable accuracy in BASE and AMORE nested-grid simulations of air pollutants, with annual mean model bias changes of 1% for both surface PM2.5 and O3 over the EUS. From the sensitivity simulations, we find that US biogenic isoprene contributes to 8–9% of surface PM2.5 and 3–4% of surface O3 on average in summer over the EUS. This study indicates that AMORE is an attractive option for future GEOS-Chem modeling studies, especially where detailed isoprene chemistry is not the focus.


Recommended Literature
- [1] An ultra stable glass system for optical fiber devices
- [2] A phase field model coupling lithium diffusion and stress evolution with crack propagation and application in lithium ion batteries
- [3] The preparation of a novel iron/manganese binary oxide for the efficient removal of hexavalent chromium [Cr(vi)] from aqueous solutions
- [4] Contents list
- [5] Clarification of the effects of topological isomers on the mechanical strength of comb polyurethane†
- [6] The relationship between solvent polarity and molar volume in room-temperature ionic liquids†
- [7] Unusual near infrared (NIR) fluorescent palladium(ii) macrocyclic complexes containing M–C bonds with bioimaging capability†
- [8] Cumulative indexes
- [9] Synthesis and characterization of novel star-branched polyimides derived from 2,2-bis[4-(2,4-diaminophenoxy)phenyl]hexafluoropropane
- [10] Contents list










